molecular formula C17H16O4 B6408142 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid CAS No. 1261933-89-4

3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid

Cat. No.: B6408142
CAS No.: 1261933-89-4
M. Wt: 284.31 g/mol
InChI Key: BZQSIDHVFUMMMY-UHFFFAOYSA-N
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Description

3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid, featuring an ethoxycarbonyl group attached to the phenyl ring and a methyl group on the benzoic acid moiety

Properties

IUPAC Name

3-(4-ethoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(20)13-9-7-12(8-10-13)14-5-4-6-15(11(14)2)16(18)19/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQSIDHVFUMMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691393
Record name 4'-(Ethoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-89-4
Record name 4'-(Ethoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the aromatic rings can engage in π-π stacking interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

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